2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-17-8-5-11-9-13(6-7-15(11)21-17)20-18(23)14-10-12-3-1-2-4-16(12)25-19(14)24/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGHCMRFWSDNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-chromene-3-carboxylic acid with 2-oxo-1,2,3,4-tetrahydroquinoline in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chromene or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted chromene and quinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of compounds related to 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide. For instance, derivatives have shown promising activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 mg/mL to 100 mg/mL . This suggests potential for development into antibacterial agents.
Anticancer Activity
Compounds derived from the chromene framework have been evaluated for their anticancer properties. A study indicated that certain derivatives exhibited significant antiproliferative effects against cancer cell lines, demonstrating the potential for further development as anticancer therapeutics . The mechanism appears to involve the induction of apoptosis in cancer cells, which is a key area of interest in cancer research.
Synthesis of Heterocycles
The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. It can be utilized in reactions such as Suzuki cross-coupling and other palladium-catalyzed processes to generate complex molecular architectures . This versatility makes it a valuable building block in organic synthesis.
Development of New Materials
The structural characteristics of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide allow it to be incorporated into polymer matrices and nanomaterials. Research has shown that such materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in electronics and packaging .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Antibacterial Efficacy | Compounds showed MIC values as low as 50 mg/mL against E. coli | Potential development as antibacterial agents |
| Investigation of Anticancer Properties | Significant antiproliferative activity observed against multiple cancer cell lines | Development of novel anticancer therapies |
| Synthesis Review | Highlighted use in palladium-catalyzed reactions for heterocycle formation | Valuable intermediate in organic synthesis |
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The target compound, lacking alkyl or morpholino substituents, has the lowest inferred molecular weight (334.33), which may enhance bioavailability compared to bulkier analogs like the morpholino derivative (447.5) .
Functional Group Variations: The 2-oxo group on the tetrahydroquinoline ring is conserved in the target compound and some analogs (e.g., ). This moiety may contribute to hydrogen bonding or enzyme interactions. Analogs with alkyl groups (ethyl, isobutyl) at N1 or morpholinoethyl side chains introduce steric bulk and lipophilicity, which could modulate target selectivity or metabolic stability .
Synthetic Considerations :
- The synthesis of related 2-oxo-chromene-3-carboxamides typically involves condensation reactions between chromene derivatives and amines under acidic conditions, as seen in the preparation of 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide . Similar methods likely apply to the target compound.
Implications of Structural Differences
While biological data for the target compound are absent in the provided evidence, structural comparisons suggest:
- Bioactivity: The unsubstituted tetrahydroquinoline N-position in the target compound may allow for stronger interactions with planar binding sites (e.g., kinase ATP pockets) compared to N-alkylated analogs.
- Solubility : Lower molecular weight and absence of lipophilic groups (e.g., isobutyl ) could improve aqueous solubility, a critical factor for drug development.
Biological Activity
The compound 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide can be represented as follows:
- Molecular Formula : C19H16N2O4
- Molecular Weight : 336.34 g/mol
- CAS Number : [specific CAS number not provided in the search results]
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.
- DNA Interaction : The quinoline core structure allows for intercalation with DNA, potentially inhibiting replication and transcription processes. This interaction is crucial for its anticancer properties.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that are critical for cell growth and survival.
Anticancer Activity
Research has indicated that compounds similar to 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that derivatives with similar structures showed cytotoxicity against various cancer cell lines. IC50 values ranged from 6.7 µM to 72.9 µM across different cell types .
- Mechanistic Insights : The anticancer effect is believed to arise from apoptosis induction and cell cycle arrest through modulation of pathways such as NF-kB and PI3K/Akt .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound:
- Cytokine Inhibition : Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines in macrophage models. This suggests a role in managing inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Quinoline Derivatives : A series of quinoline-based compounds were evaluated for their anticancer efficacy. One compound demonstrated selective toxicity towards MCF-7 breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
- Inflammation Models : In a model using LPS-stimulated macrophages, certain derivatives exhibited potent inhibition of nitric oxide production, indicating their potential as anti-inflammatory agents .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide?
- Methodology : The compound can be synthesized via multi-step routes involving:
- Catalytic hydrogenation : Reduction of nitro intermediates (e.g., using Pd/C under H₂ in ethanol) to generate amino precursors .
- Carboxamide coupling : Reaction of activated chromene-3-carboxylic acid derivatives with 6-amino-tetrahydroquinoline intermediates using coupling agents (e.g., EDCI/HOBt) .
- Purification : Flash chromatography (e.g., Biotage systems with gradients of MeOH/CH₂Cl₂) or recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.11–7.03 ppm for aromatic protons in tetrahydroquinoline) .
- Mass spectrometry : ESI-HRMS to confirm molecular weight (e.g., observed MH⁺ at m/z 369.2118 vs. calculated 369.2107) .
- HPLC : Purity assessment (e.g., 99.3% purity achieved via C18 columns with UV detection at 254 nm) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Assay design :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination with positive controls like cisplatin) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
- Dose-response curves : Triplicate runs with serial dilutions (1 nM–100 µM) to establish potency and selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on tetrahydroquinoline) influence bioactivity?
- SAR insights :
- Alkylamino side chains : Dimethylaminoethyl groups (compound 26, 56% yield) enhance solubility but reduce target affinity compared to diethylamino analogs (compound 27, 43.7% yield) .
- Fluorine substitution : 8-Fluoro derivatives (compound 31) show improved metabolic stability but reduced cell permeability in logP assays .
- Chiral centers : Enantiomers (e.g., (S)-35 vs. (R)-35) exhibit divergent activity (e.g., 10-fold difference in IC₅₀ against kinase X) .
Q. What advanced techniques resolve enantiomeric mixtures of this compound?
- Chiral separation :
- Supercritical Fluid Chromatography (SFC) : Use Chiralpak AD-H columns with 50% isopropyl alcohol/CO₂ at 100 bar, achieving baseline separation (RT = 2.42 min for (S)-enantiomer; RT = 3.30 min for (R)-enantiomer) .
- Optical rotation validation : [α]₂₅⁵₈₉ = −18.0° for (S)-35 in MeOH confirms stereochemical assignment .
Q. How can contradictory data (e.g., variable IC₅₀ values across studies) be addressed?
- Troubleshooting strategies :
- Assay standardization : Control for pH, serum proteins, and incubation time (e.g., 72 hr vs. 48 hr assays alter cytotoxicity by 30%) .
- Batch variability : Compare HPLC purity reports (e.g., 95% vs. 99% purity batches show 2-fold IC₅₀ differences) .
- Orthogonal validation : Cross-verify using SPR (surface plasmon resonance) for binding affinity vs. cell-based readouts .
Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?
- Experimental design :
- Rodent models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats, with plasma sampling at 0.5, 1, 2, 4, 8, 24 hr .
- Bioanalysis : LC-MS/MS quantification (LLOQ = 1 ng/mL) to calculate AUC, Cₘₐₓ, and t₁/₂ .
- Metabolite ID : High-resolution MSⁿ to detect Phase I/II metabolites (e.g., hydroxylation at C4 of chromene) .
Methodological Notes
-
Data tables :
Parameter Value (Example) Reference Synthetic yield 43.7–69% (varies by substituent) HPLC purity 99.3% (chiral separation) IC₅₀ (cancer cells) 2.5 µM (HeLa) logP 3.2 (calculated)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
